molecular formula C5H3Cl2N5 B11895929 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Cat. No.: B11895929
M. Wt: 204.01 g/mol
InChI Key: FSJYBPCATAMSGW-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at the 4 and 6 positions and an amino group at the 3 position.

Preparation Methods

The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes cyclization with hydrazine hydrate to form the target compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide or acetonitrile. The major products formed depend on the specific reagents and conditions used but often involve the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly in cancer research. Kinase inhibitors are crucial in the development of targeted cancer therapies.

    Biological Studies: The compound is used in biological assays to study its effects on cell proliferation and apoptosis.

    Chemical Biology: It serves as a tool compound to investigate signaling pathways and molecular interactions in cells.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acid residues .

Comparison with Similar Compounds

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine can be compared with other pyrazolopyrimidine derivatives, such as:

    4-Amino-1H-pyrazolo[3,4-d]pyrimidine: This compound lacks the chlorine atoms and has an amino group at the 4 position.

    4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with only one chlorine atom at the 4 position.

    1H-Pyrazolo[3,4-d]pyrimidin-4-amine: This compound has an amino group at the 4 position instead of the 3 position.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential as a therapeutic agent .

Properties

IUPAC Name

4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N5/c6-2-1-3(8)11-12-4(1)10-5(7)9-2/h(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJYBPCATAMSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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